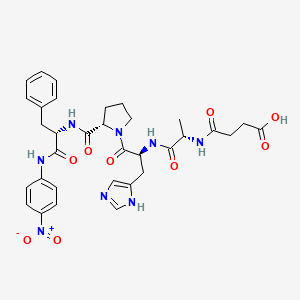
4,4'-(1,4-Phenylenebis(p-tolylazanediyl))dibenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,4-Phenylenebis(p-tolylazanediyl))dibenzaldehyde is an organic compound with the molecular formula C34H28N2O2 and a molecular weight of 496.61 g/mol . This compound is characterized by its complex structure, which includes aromatic rings, aldehyde groups, and tertiary amines . It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,4-Phenylenebis(p-tolylazanediyl))dibenzaldehyde typically involves the reaction of 4,4’-diaminodiphenylmethane with p-tolualdehyde under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product . The reaction mixture is then heated to reflux for several hours, followed by cooling and filtration to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(1,4-Phenylenebis(p-tolylazanediyl))dibenzaldehyde involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(1,4-Phenylenebis(p-tolylazanediyl))dibenzaldehyde undergoes various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4,4’-(1,4-Phenylenebis(p-tolylazanediyl))dibenzaldehyde is utilized in various scientific research fields, including:
Mecanismo De Acción
The mechanism of action of 4,4’-(1,4-Phenylenebis(p-tolylazanediyl))dibenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function . Additionally, the aromatic rings and tertiary amines can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing the compound’s biological effects .
Comparación Con Compuestos Similares
4,4’-(1,4-Phenylenebis(p-tolylazanediyl))dibenzaldehyde can be compared with other similar compounds, such as:
4,4’-Diaminodiphenylmethane: A precursor in the synthesis of the target compound, with similar aromatic and amine functionalities.
p-Tolualdehyde: Another precursor, with a simpler structure but similar aldehyde functionality.
Benzaldehyde Derivatives: Compounds with similar aldehyde groups but different substituents on the aromatic rings.
The uniqueness of 4,4’-(1,4-Phenylenebis(p-tolylazanediyl))dibenzaldehyde lies in its combination of multiple functional groups and its ability to undergo diverse chemical reactions, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
4-(N-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]-4-methylanilino)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N2O2/c1-25-3-11-29(12-4-25)35(31-15-7-27(23-37)8-16-31)33-19-21-34(22-20-33)36(30-13-5-26(2)6-14-30)32-17-9-28(24-38)10-18-32/h3-24H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFNNPNUUSTBGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729376 |
Source


|
| Record name | 4,4'-{1,4-Phenylenebis[(4-methylphenyl)azanediyl]}dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131660-39-4 |
Source


|
| Record name | 4,4'-{1,4-Phenylenebis[(4-methylphenyl)azanediyl]}dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)





![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B599488.png)





